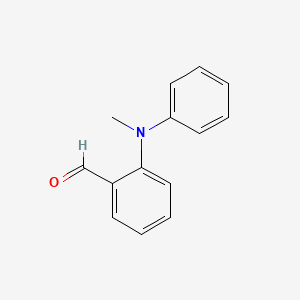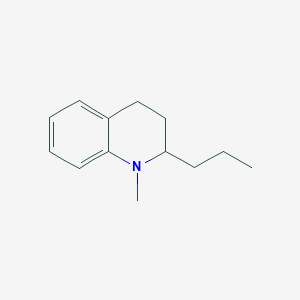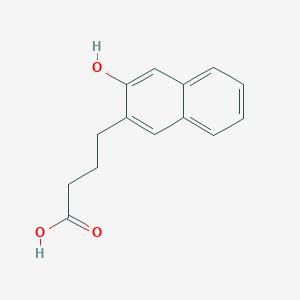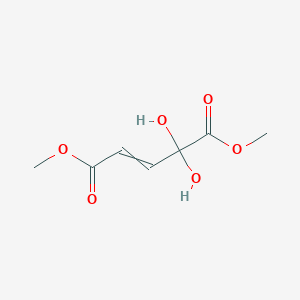
Benzaldehyde, 2-(methylphenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-(methylphenylamino)- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a 2-(methylphenylamino) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(methylphenylamino)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with 2-(methylphenyl)amine under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 2-(methylphenylamino)- may involve large-scale reactions using advanced equipment and techniques. The process often includes steps such as purification and isolation to ensure the final product meets the required specifications. Industrial production methods are designed to be efficient and cost-effective, while maintaining high standards of safety and environmental compliance .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2-(methylphenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzaldehyde, 2-(methylphenylamino)- may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-(methylphenylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or treatments.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-(methylphenylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to cellular macromolecules, such as proteins or nucleic acids, and altering their function. This can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzaldehyde, 2-(methylphenylamino)- include other aromatic aldehydes and amine-substituted benzaldehydes, such as:
- Benzaldehyde
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
What sets Benzaldehyde, 2-(methylphenylamino)- apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Propiedades
Número CAS |
208664-53-3 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-(N-methylanilino)benzaldehyde |
InChI |
InChI=1S/C14H13NO/c1-15(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-16/h2-11H,1H3 |
Clave InChI |
GGDXBFXXAWLYRJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)

![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)

![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)






